molecular formula C9H13NO2 B14362396 3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- CAS No. 91240-11-8

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-

Cat. No.: B14362396
CAS No.: 91240-11-8
M. Wt: 167.20 g/mol
InChI Key: XFODMSMCXSHGFD-UHFFFAOYSA-N
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Description

3-Oxa-1-azaspiro[45]decan-2-one, 4-methylene- is a spiro compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness

3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene- is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

91240-11-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-methylidene-3-oxa-1-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C9H13NO2/c1-7-9(10-8(11)12-7)5-3-2-4-6-9/h1-6H2,(H,10,11)

InChI Key

XFODMSMCXSHGFD-UHFFFAOYSA-N

Canonical SMILES

C=C1C2(CCCCC2)NC(=O)O1

Origin of Product

United States

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